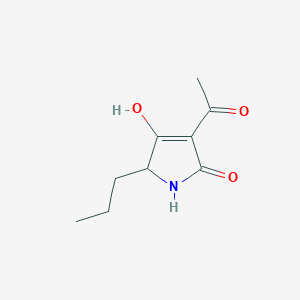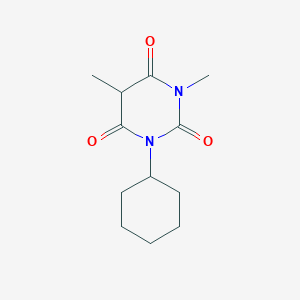![molecular formula C12H11N3O2 B14353974 Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- CAS No. 90982-31-3](/img/structure/B14353974.png)
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- typically involves the reaction of 2-aminopyridine with benzoic acid derivatives. One common method includes the use of coupling reactions where the amino group of 2-aminopyridine reacts with a benzoic acid derivative under specific conditions. For instance, the reaction can be catalyzed by agents such as Raney nickel in a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation using palladium or Raney nickel.
Substitution Reagents: Halogenating agents, diazonium salts.
Major Products
The major products formed from these reactions include substituted benzoic acids, aminobenzoic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzoic acid
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]- is unique due to the presence of both a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90982-31-3 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[(3-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-3-7-14-11(9)15-10-6-2-1-4-8(10)12(16)17/h1-7H,13H2,(H,14,15)(H,16,17) |
InChI Key |
XWGQZTBYUFUIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)


![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)


![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
